Hafnium dihydride

Catalog No.
S1508528
CAS No.
12770-26-2
M.F
H2Hf-2
M. Wt
180.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hafnium dihydride

CAS Number

12770-26-2

Product Name

Hafnium dihydride

IUPAC Name

hafnium;hydride

Molecular Formula

H2Hf-2

Molecular Weight

180.5 g/mol

InChI

InChI=1S/Hf.2H/q;2*-1

InChI Key

AYGFBBAXRCHZSC-UHFFFAOYSA-N

SMILES

[H-].[H-].[Hf]

Canonical SMILES

[H-].[H-].[Hf]

Nuclear Energy:

  • Control Rods: Hafnium dihydride is a potential candidate for control rods in nuclear reactors. Control rods are essential components that help regulate the fission process by absorbing neutrons. Hafnium dihydride exhibits good neutron absorption properties, making it a material of interest for this application. Research is ongoing to assess its suitability and performance compared to existing materials like boron carbide (B₄C) [].

Hydrogen Storage:

  • Metal Hydrides: Hafnium dihydride belongs to a class of materials called metal hydrides, which are being explored for hydrogen storage applications. These materials can reversibly store hydrogen, making them potentially useful for developing clean energy technologies like hydrogen fuel cells. Research is focused on understanding the hydrogen absorption and desorption characteristics of hafnium dihydride, aiming to optimize its hydrogen storage capacity and efficiency [].

Superconductivity:

  • High-Pressure Studies: Hafnium dihydride exhibits interesting properties under high pressure conditions. Studies have shown that it can become a superconductor at extremely high pressures, exceeding 170 gigapascals (GPa) []. This research contributes to the ongoing exploration of superconductivity at unconventional conditions and its potential technological applications.

Material Properties:

  • Fundamental Research: Hafnium dihydride is also a subject of ongoing research to understand its fundamental material properties. This includes investigations into its mechanical behavior, thermal conductivity, and electronic structure. These studies aim to gain a deeper understanding of the material and potentially discover new applications beyond the areas mentioned above [].

Hafnium dihydride, with the chemical formula HfH₂, is a binary hydride of hafnium. It appears as a crystalline solid and has an oxidation state of +2 for hafnium. The compound is notable for its high density, approximately 11,400 kg/m³, and its significant hydrogen content, comprising about 1.12% hydrogen and 98.88% hafnium by weight . Hafnium dihydride is categorized under hydrides and exhibits unique properties compared to other metal hydrides.

  • Reactivity with Water: Hafnium dihydride reacts with water, producing hydrogen gas and hafnium oxide. This reaction can be represented as:
    HfH2+2H2OHfO2+2H2\text{HfH}_2+2\text{H}_2\text{O}\rightarrow \text{HfO}_2+2\text{H}_2
  • Formation Reactions: The formation of hafnium dihydride can occur through the direct combination of hafnium and hydrogen gas under specific conditions.
  • Thermal Stability: Hafnium dihydride is thermally stable but can decompose at elevated temperatures, releasing hydrogen gas.

The synthesis of hafnium dihydride is not extensively documented, but it can be produced through several methods:

  • Direct Hydration: Reacting hafnium metal with hydrogen gas at high temperatures.
  • Chemical Vapor Deposition: Utilizing gaseous precursors containing hafnium and hydrogen to deposit hafnium dihydride onto substrates.

These methods require controlled environments to ensure purity and yield.

Hafnium dihydride has potential applications in various fields:

  • Hydrogen Storage: Due to its ability to release hydrogen upon reaction with water, it may serve as a portable source of hydrogen gas.
  • Material Science: Its high density and unique properties make it a candidate for advanced materials in high-temperature applications.

Interaction studies involving hafnium dihydride focus on its reactivity with other chemical species. Notably, its interaction with water has been well-documented, highlighting its potential as a hydrogen source. Further research into its interactions with acids and bases could provide insights into its stability and reactivity under different conditions.

Hafnium dihydride shares similarities with several other metal hydrides. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaOxidation StateDensity (kg/m³)Unique Features
Hafnium DihydrideHfH₂+211,400High density; significant hydrogen release upon reaction with water
Zirconium DihydrideZrH₂+2~6,500Lower density; used in similar applications
Titanium DihydrideTiH₂+2~4,500Less dense; used primarily in aerospace applications
Uranium DihydrideUH₂+2~10,000Radioactive; used in nuclear applications

Hafnium dihydride's high density and unique reactivity distinguish it from these similar compounds, making it particularly interesting for specialized applications in material science and energy storage.

Transmetalation Reactions for HfH₂ Generation

Transmetalation reactions involving hafnium precursors have emerged as a versatile route to HfH₂. For instance, hydrogenolysis of hydrocarbyl complexes such as [Hf(R)(thf)(Xy-N₃N)] (where R = Me, CH₂SiMe₃, η³-C₃H₅) in tetrahydrofuran (THF) yields terminal hydrides like [HfH(thf)(Xy-N₃N)] with a distorted trigonal bipyramidal geometry. The reaction proceeds via oxidative addition of H₂, with the hydride ligand exhibiting an unusually low-field ¹H NMR shift at δ 18.28 ppm, indicative of significant electron withdrawal by the hafnium center.

A notable example involves the use of Cp₂HfH₂ (Cp = η⁵-C₅Me₅), which reacts with olefins such as ethylene or styrene to form alkyl hydrides via stereospecific insertion into the Hf–H bond. This pathway is critical for catalytic hydrogenation applications, where anti-Markovnikov selectivity is achieved through σ-bond metathesis.

High-Pressure Synthesis of Polyhydrides and Superconducting Phases

Under extreme pressures (>200 GPa), HfH₂ undergoes structural transitions to form polyhydrides with remarkable superconducting properties. At 243 GPa and 2,000 K, Hf polyhydrides adopt a face-centered cubic (fcc) lattice, exhibiting superconductivity with a critical temperature (Tₐ) of ~83 K. First-principles calculations reveal that the cubic I4/mmm phase of HfH₂ transitions to Cmma at 180 GPa and P2₁/m at 250 GPa, with Tₐ values escalating from 47 mK (ambient pressure) to 12.8 K (260 GPa).

Table 1: Superconducting Properties of Hf Polyhydrides

PhasePressure (GPa)Tₐ (K)Upper Critical Field (T)
I4/mmm1 atm0.0470.024
Cmma1808.165.99
P2₁/m26012.810.62
fcc (HfHₓ)2438324

The enhanced superconductivity arises from strong electron-phonon coupling in hydrogen-rich frameworks, where Hf–H vibrational modes dominate the lattice dynamics.

Hydride-Based Synthesis Routes in MAX Phase Ceramics and HEAs

HfH₂ serves as a precursor in the synthesis of MAX phase ceramics and high-entropy alloys (HEAs). In MAX phases, dehydrogenation of HfH₂ generates ultrafine hafnium particles, which react with Al and C at reduced temperatures (1,200–1,400°C) to form Zr₃AlC₂ or Hf₂AlC. This method minimizes oxide formation and enhances reactivity compared to elemental hafnium powders.

For HEAs, self-propagating high-temperature synthesis (SHS) of hydride mixtures (e.g., TiH₂-ZrH₂-HfH₂-VH₂-NbH₂) produces BCC-structured alloys with exceptional hydrogen storage capacities. The HEA Ti₀.₂Zr₀.₂Hf₀.₂V₀.₂Nb₀.₂ achieves an H/M ratio of 2.5, storing 2.42 wt.% hydrogen via occupation of both tetrahedral and octahedral interstitial sites.

Table 2: Hydrogen Storage Performance of Hf-Containing HEAs

Alloy CompositionH/M RatioHydrogen Capacity (wt.%)Cyclic Stability
Ti₀.₂Zr₀.₂Hf₀.₂V₀.₂Nb₀.₂2.052.42>10 cycles
Ti₀.₃Zr₀.₁₅Hf₀.₁₅V₀.₂Nb₀.₂2.052.35>8 cycles

Thermodynamic Stability and Decomposition Pathways

The thermodynamic stability of HfH₂ is governed by its Gibbs free energy (ΔG), which becomes favorable under hydrogen-rich conditions. Density functional theory (DFT) calculations predict a dissociation temperature (Td) of 1,150 K at 1 bar H₂, with entropy changes (ΔS) of 0.130 kJ·mol⁻¹·K⁻¹. Isotope substitution (e.g., H → D or T) alters Td by ≤50 K due to vibrational mode shifts.

Decomposition pathways include β-hydride elimination from metallocyclopropane intermediates, as observed in Cp₂HfH₂ systems. At 25°C, [HfH(thf)(Xy-N₃N)] undergoes dehydrogenative thermolysis to form dinuclear complexes bridged by μ-H and μ-NXy ligands, highlighting the kinetic instability of terminal hydrides.

Pressure-Induced Structural Phase Transitions

Hafnium dihydride exhibits remarkable structural transformations under applied pressure, demonstrating a complex phase behavior that has been extensively studied through first-principles calculations and experimental investigations. The material undergoes a pressure-induced structural phase transition from the calcium fluoride structure to the iron disulfide phase at 10.75 gigapascals [13] [18]. This transition represents a fundamental change in the crystallographic arrangement of hafnium and hydrogen atoms within the lattice structure.

Under ambient conditions, hafnium dihydride crystallizes in the tetragonal system with space group I4/mmm, characterized by a compressed cubic structure where the c/a ratio is less than unity [15] [17]. The tetragonal distortion arises from the high density of states at the Fermi level, which creates a Jahn-Teller-like instability that drives the structural deformation away from the ideal cubic arrangement [17].

At elevated pressures, the material undergoes a sequence of phase transitions. Research has identified multiple structural phases including I4/mmm, Cmma, and P21/m structures at different pressure regimes [3]. The transition from I4/mmm to Cmma occurs at approximately 180 gigapascals, followed by a subsequent transformation to P21/m at 250 gigapascals [3]. Each of these high-pressure phases maintains metallic character, with superconducting critical temperatures ranging from 47-193 millikelvin for the I4/mmm phase to 10.62-12.8 kelvin for the P21/m phase [3].

The pressure-induced transitions are accompanied by significant changes in the coordination environment of hafnium atoms. At extreme pressures, hafnium dihydride can adopt a ten-fold coordinated structure, representing one of the highest coordination numbers observed in binary hydride systems [35]. This high-coordination structure exhibits enhanced superconducting properties with increasing transition temperatures as pressure is applied [35].

PhaseSpace GroupPressure Range (GPa)Coordination NumberSuperconducting Tc (K)
TetragonalI4/mmm0-18080.047-0.193 [3]
OrthorhombicCmma180-2508-95.99-8.16 [3]
MonoclinicP21/m250+9-1010.62-12.8 [3]

Computational Modeling of Crystal Structures and Lattice Distortions

Density functional theory calculations have provided crucial insights into the structural properties and phase stability of hafnium dihydride. First-principles studies using the Vienna Ab-initio Simulation Package have successfully predicted lattice parameters that show excellent agreement with experimental measurements [13] [18]. The calculated elastic constants demonstrate that hafnium dihydride is mechanically stable under ambient conditions, with all elastic moduli satisfying the Born stability criteria [18].

The computational modeling reveals that hydrogen atoms preferentially occupy tetrahedral interstitial sites within the hafnium lattice, consistent with the calcium fluoride structure type [8] [11]. Density functional theory calculations indicate that the tetragonal distortion in hafnium dihydride results from electronic effects rather than purely geometric considerations [17]. The high density of electronic states near the Fermi level creates an instability that favors the compressed tetragonal structure over the cubic arrangement [15] [17].

Systematic first-principles studies of hafnium-hydrogen systems have investigated the stability and mechanical properties across various stoichiometries [24]. For hafnium hydride compositions where the hydrogen-to-hafnium ratio ranges from 0 to 1, calculations show that hydrogen location and concentration significantly affect both stability and mechanical properties [24]. When the hydrogen content is below 0.25 atoms per hafnium atom, hexagonal close-packed phases with hydrogen at tetrahedral sites are energetically most stable [24]. However, for higher hydrogen concentrations exceeding 0.25, face-centered cubic and body-centered cubic phases with hydrogen at tetrahedral sites become relatively more favorable [24].

The computational studies have also examined the effects of spin-orbit coupling on the electronic and structural properties of hafnium dihydride [15]. These calculations demonstrate that relativistic effects play a significant role in determining the precise lattice parameters and electronic structure of the compound [15]. The inclusion of spin-orbit coupling in the calculations improves agreement with experimental observations and provides a more accurate description of the material's properties [15].

Bonding analysis using electron localization function and Bader charge analysis reveals that hafnium dihydride exhibits predominantly ionic character, with charge transfer occurring from hafnium atoms to hydrogen [3]. The calculated electron density distributions show that hafnium atoms carry a positive charge while hydrogen atoms are negatively charged, confirming the ionic nature of the hafnium-hydrogen bonding [3].

Calculation MethodLattice Parameter a (Å)Lattice Parameter c (Å)c/a RatioFormation Energy (eV/atom)
Density Functional Theory4.878 [11]4.341 [11]0.89 [11]-0.85 [24]
Generalized Gradient Approximation4.876 [18]4.335 [18]0.89 [18]-0.82 [18]
Local Density Approximation4.865 [13]4.328 [13]0.89 [13]-0.88 [13]

Experimental Validation via X-Ray Diffraction and Neutron Scattering

X-ray diffraction and neutron scattering techniques have provided definitive experimental validation of the structural properties predicted by computational methods. Neutron diffraction studies are particularly valuable for hafnium dihydride because they can accurately locate hydrogen atom positions, which are challenging to determine using X-ray diffraction alone due to the low scattering factor of hydrogen [11] [31].

In situ neutron diffraction experiments conducted as a function of composition and temperature have revealed detailed information about the hafnium-hydrogen phase diagram [31]. These studies demonstrate that hafnium dihydride exhibits a face-centered cubic structure at compositions near hafnium deuteride with deuterium-to-hafnium ratio of 1.66, while a face-centered tetragonal structure is observed at higher deuterium concentrations approaching a ratio of 1.95 [11].

The experimental validation of phase coexistence has been achieved through combined X-ray diffraction, neutron diffraction, and nuclear magnetic resonance spectroscopy measurements [11]. Studies of hafnium deuteride at intermediate compositions, specifically at a deuterium-to-hafnium ratio of 1.78, reveal the simultaneous presence of both face-centered cubic and face-centered tetragonal phases [11]. The phase fraction analysis indicates approximately 43% face-centered cubic phase and 57% face-centered tetragonal phase at this composition [11].

Neutron diffraction refinements have provided precise lattice parameters for different hafnium deuteride phases. For the face-centered cubic phase at a deuterium-to-hafnium ratio of 1.66, the lattice parameter is 0.487648 nanometers [11]. The face-centered tetragonal phase at a deuterium-to-hafnium ratio of 1.95 exhibits lattice parameters of a = 0.487805 nanometers and c = 0.434134 nanometers, corresponding to a c/a ratio of 0.89 [11].

X-ray diffraction studies of pile-irradiated hafnium hydrides have demonstrated the structural stability of these materials under radiation exposure [26]. The diffraction patterns obtained before and after neutron irradiation show no observable changes in crystal structure for hafnium deuteride with a deuterium-to-hafnium ratio of 1.63 [26]. However, some line broadening was observed in the tetragonal hafnium dihydride after irradiation, indicating possible microstructural changes without alteration of the fundamental crystal structure [26].

Grazing incidence X-ray diffraction measurements have been employed to study structural changes in hafnium hydride thin films following ion irradiation [8]. These experiments reveal phase transformations from the tetragonal epsilon phase toward the cubic delta phase in the irradiated regions, demonstrating the sensitivity of hafnium hydride structures to radiation-induced defects [8].

Experimental TechniquePhase IdentifiedLattice Parameters (nm)Space GroupTemperature Range (°C)
Neutron DiffractionFace-centered cubica = 0.4876 [11]Fm3̅m [11]300 [11]
Neutron DiffractionFace-centered tetragonala = 0.4878, c = 0.4341 [11]I4/mmm [11]300 [11]
X-ray DiffractionTetragonala = 0.487, c = 0.433 [26]I4/mmm [26]25 [26]

Phase Stability in Hafnium-Hydrogen Binary Systems and Ternary Composites

The phase stability of hafnium-hydrogen binary systems has been comprehensively studied across a wide range of compositions and temperatures. The hafnium-hydrogen phase diagram exhibits multiple stable phases depending on the hydrogen content and thermal conditions [32] [34]. At low hydrogen concentrations, hafnium maintains its hexagonal close-packed structure with hydrogen atoms occupying interstitial sites [24]. As the hydrogen content increases, the system transitions through various phases including face-centered cubic and face-centered tetragonal structures [34].

The face-centered cubic to face-centered tetragonal phase transition occurs over a narrow composition range between hydrogen-to-hafnium ratios of approximately 1.78 and 1.86 in bulk materials [34]. This transition exhibits first-order character with associated hysteresis and phase coexistence [11] [34]. However, studies of hafnium hydride thin films demonstrate that nanoconfinement effects can suppress this phase coexistence, resulting in a more gradual transition without hysteresis [6] [34].

Thermodynamic analysis of the hafnium-hydrogen system has revealed that the formation of hafnium hydrides is energetically favorable across the entire composition range [24] [32]. The formation enthalpy becomes increasingly negative with higher hydrogen content, indicating enhanced stability for hydrogen-rich phases [32]. Temperature-dependent studies show that the phase boundaries shift with increasing temperature, with higher temperatures generally favoring phases with lower hydrogen content due to entropic effects [32].

The stability of hafnium hydride phases is strongly influenced by the presence of defects and off-stoichiometric compositions [17]. Computational studies indicate that hydrogen vacancies can significantly alter the preferred crystal structure, with vacancy-rich compositions favoring cubic phases over tetragonal arrangements [17]. Conversely, the presence of helium atoms from tritium decay in tritide applications tends to promote tetragonal distortions [17].

In ternary systems, hafnium forms stable compounds with various elements while maintaining hydrogen incorporation [12] [29]. Studies of hafnium-tantalum-carbon ternary systems demonstrate that hafnium can form solid solutions with other refractory metals while retaining the ability to accommodate hydrogen [29]. These ternary phases often exhibit enhanced thermal stability and modified hydrogen absorption characteristics compared to binary hafnium hydrides [29].

The mechanical stability of hafnium hydride phases has been evaluated through elastic constant calculations [17] [18]. The computed elastic moduli indicate that both cubic and tetragonal hafnium dihydride phases are mechanically stable, satisfying all Born stability criteria [18]. However, the tetragonal phase exhibits negative shear elastic constants when forced into a cubic arrangement, confirming the intrinsic instability of the cubic structure at the hafnium dihydride composition [17].

Composition (H/Hf)Stable PhaseFormation Energy (eV/H atom)Transition Temperature (°C)Mechanical Stability
0.25Hexagonal close-packed-0.45 [24]>800 [32]Stable [24]
1.66Face-centered cubic-0.78 [11]400-600 [32]Stable [11]
1.78Phase coexistence-0.82 [11]350-450 [32]Metastable [11]
2.00Face-centered tetragonal-0.85 [3]<350 [32]Stable [18]

UNII

1J86I9DW1Z

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 25 of 27 companies (only ~ 7.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

12770-26-2

Wikipedia

Hafnium dihydride

Dates

Modify: 2023-08-15

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